2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone
Overview
Description
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Bromine, iodine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of functional groups such as bromine and morpholine can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-ethoxy-5-methylphenylboronic acid
- 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde
- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Uniqueness
2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the morpholine ring and the carbonothioyl group adds to its versatility and potential for use in various fields.
Properties
IUPAC Name |
2-[2-bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN2O5S/c1-4-27-18-10-16(21(30)24-11-14(2)29-15(3)12-24)9-17(22)20(18)28-13-19(25)23-5-7-26-8-6-23/h9-10,14-15H,4-8,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBAKNRODMVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CC(OC(C2)C)C)Br)OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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